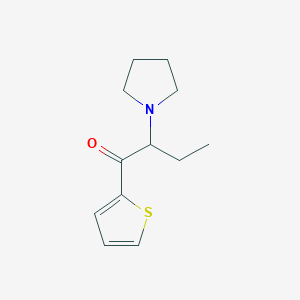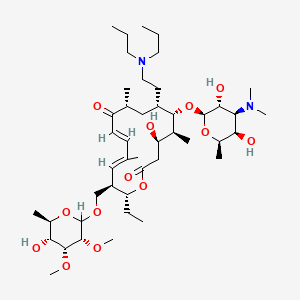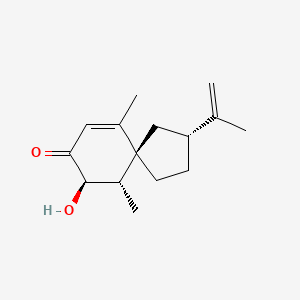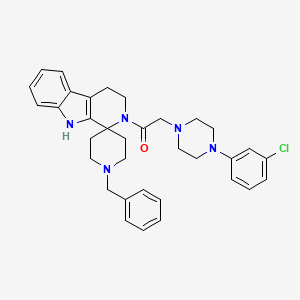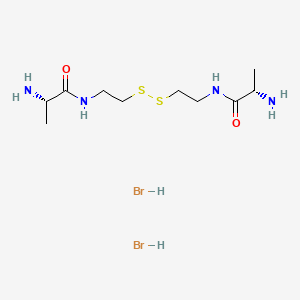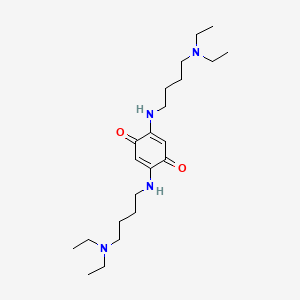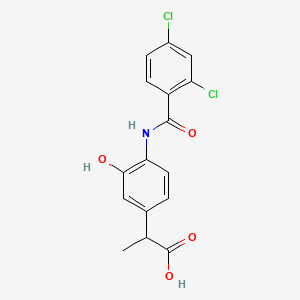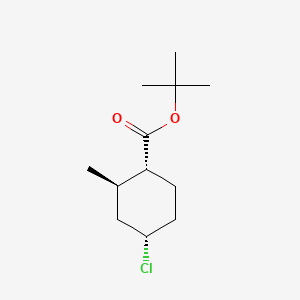![molecular formula C19H16O3 B12730606 (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one CAS No. 132828-22-9](/img/structure/B12730606.png)
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one is a synthetic organic compound belonging to the class of chromen-4-one derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one typically involves the condensation of 6-methoxy-4-chromanone with cinnamaldehyde under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like ethanol or methanol. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically isolated by filtration, washed, and dried under reduced pressure.
Analyse Des Réactions Chimiques
Types of Reactions
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Brominated or nitrated derivatives.
Applications De Recherche Scientifique
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the development of materials with specific optical or electronic properties.
Mécanisme D'action
The mechanism of action of (3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one involves its interaction with various molecular targets. The compound can bind to specific enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one: Known for its unique structural features and biological activities.
Flavonoids: Naturally occurring compounds with similar chromen-4-one structures, known for their antioxidant and anti-inflammatory properties.
Coumarins: Another class of compounds with a similar core structure, used in various medicinal and industrial applications.
Uniqueness
This compound stands out due to its synthetic origin and the ability to introduce specific functional groups, allowing for tailored properties and applications. Its unique combination of structural features and biological activities makes it a valuable compound for research and development.
Propriétés
Numéro CAS |
132828-22-9 |
|---|---|
Formule moléculaire |
C19H16O3 |
Poids moléculaire |
292.3 g/mol |
Nom IUPAC |
(3Z)-6-methoxy-3-[(E)-3-phenylprop-2-enylidene]chromen-4-one |
InChI |
InChI=1S/C19H16O3/c1-21-16-10-11-18-17(12-16)19(20)15(13-22-18)9-5-8-14-6-3-2-4-7-14/h2-12H,13H2,1H3/b8-5+,15-9- |
Clé InChI |
XEDXCCIPPOQHAP-OTLSHVCWSA-N |
SMILES isomérique |
COC1=CC2=C(C=C1)OC/C(=C/C=C/C3=CC=CC=C3)/C2=O |
SMILES canonique |
COC1=CC2=C(C=C1)OCC(=CC=CC3=CC=CC=C3)C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


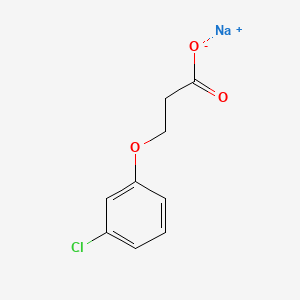

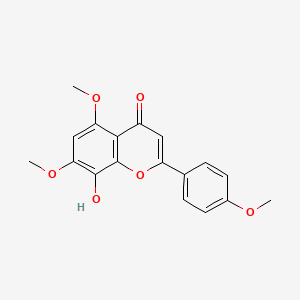
![1-Tert-butyl-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid](/img/structure/B12730537.png)
